5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine
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Overview
Description
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a fluorine atom at the 5-position and a methyl group at the 6-position.
Mechanism of Action
Target of Action
Similar compounds in the 1h-pyrazolo[3,4-b]pyridine class have been associated with various targets, including tropomyosin receptor kinases (trks) and polo-like kinase 4 (plk4) . These targets play crucial roles in cell proliferation and differentiation .
Mode of Action
Similar compounds in its class have been shown to inhibit their targets, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell proliferation and differentiation .
Result of Action
Similar compounds in its class have been shown to inhibit their targets, potentially leading to effects on cell proliferation and differentiation .
Preparation Methods
The synthesis of 5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine is used as the starting material.
Iodination: The 5-bromo-1H-pyrazolo[3,4-B]pyridine is iodized using N-iodosuccinimide (NIS) to obtain the intermediate 5-iodo-1H-pyrazolo[3,4-B]pyridine.
Protection: The NH group of the intermediate is protected using p-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate.
Substitution: The protected intermediate undergoes a substitution reaction with fluorine and methyl groups to yield this compound.
Chemical Reactions Analysis
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Fluoro-6-methyl-1H-pyrazolo[3,4-B]pyridin-3-amine can be compared with other pyrazolopyridine derivatives, such as:
5-Bromo-1H-pyrazolo[3,4-B]pyridine: This compound is similar in structure but lacks the fluorine and methyl groups.
6-Methyl-1H-pyrazolo[3,4-B]pyridin-3-amine: This compound has a similar structure but lacks the fluorine atom.
5-Fluoro-1H-pyrazolo[3,4-B]pyridin-3-amine: This compound has a similar structure but lacks the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
5-fluoro-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBCBJFDSSWESZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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